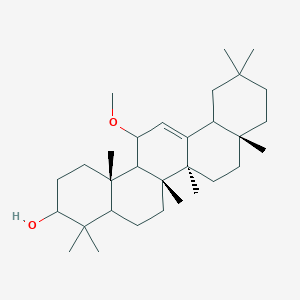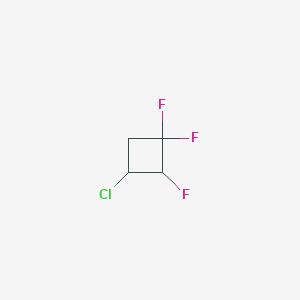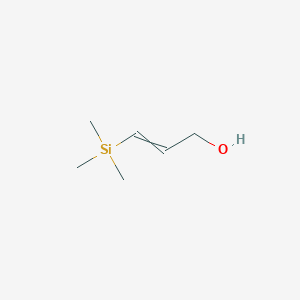![molecular formula C27H32O11 B12437237 methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12437237.png)
methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-hidroxiacetato de metilo 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-il)-1,3,14-trihidroxi-7,16,18-trimetil-10,15-dioxo-9,13-dioxahexaciclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-il] es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos hidroxilo, un anillo de furano y un marco hexaciclico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-hidroxiacetato de metilo 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-il)-1,3,14-trihidroxi-7,16,18-trimetil-10,15-dioxo-9,13-dioxahexaciclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-il] involucra múltiples pasos, incluyendo la formación del núcleo hexaciclico, la introducción del anillo de furano y la adición de grupos hidroxilo. Las condiciones de reacción típicamente requieren temperaturas controladas, catalizadores específicos y una sincronización precisa para asegurar la formación correcta del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad para garantizar la consistencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-hidroxiacetato de metilo 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-il)-1,3,14-trihidroxi-7,16,18-trimetil-10,15-dioxo-9,13-dioxahexaciclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-il] puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para eliminar átomos de oxígeno o agregar átomos de hidrógeno.
Sustitución: Los grupos funcionales se pueden sustituir con otros grupos para modificar las propiedades del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones a menudo implican temperaturas específicas, solventes y niveles de pH para lograr las transformaciones deseadas.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción podría producir alcoholes o hidrocarburos.
Aplicaciones Científicas De Investigación
El 2-hidroxiacetato de metilo 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-il)-1,3,14-trihidroxi-7,16,18-trimetil-10,15-dioxo-9,13-dioxahexaciclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-il] tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas, como efectos antiinflamatorios o anticancerígenos.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 2-hidroxiacetato de metilo 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-il)-1,3,14-trihidroxi-7,16,18-trimetil-10,15-dioxo-9,13-dioxahexaciclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-il] implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías y dianas exactas dependen del contexto específico y la aplicación que se esté estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- 2-hidroxiacetato de metilo 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-il)-1,3,14-trihidroxi-7,16,18-trimetil-10,15-dioxo-9,13-dioxahexaciclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-il]
- 2-hidroxiacetato de metilo 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-il)-1,3,14-trihidroxi-7,16,18-trimetil-10,15-dioxo-9,13-dioxahexaciclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-il]
Unicidad
La singularidad del 2-hidroxiacetato de metilo 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-il)-1,3,14-trihidroxi-7,16,18-trimetil-10,15-dioxo-9,13-dioxahexaciclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-il] radica en sus características estructurales específicas, como el núcleo hexaciclico y los múltiples grupos hidroxilo, que confieren propiedades químicas y biológicas únicas. Estas características lo distinguen de otros compuestos similares y lo convierten en un tema valioso de estudio en varios campos científicos.
Propiedades
Fórmula molecular |
C27H32O11 |
|---|---|
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C27H32O11/c1-21-11-24(32)19-26(33)13(23(24,3)16(21)15(29)18(30)35-4)5-7-22(2)17(12-6-8-36-10-12)37-14(28)9-25(22,26)38-27(19,34)20(21)31/h6,8,10,13,15-17,19,29,32-34H,5,7,9,11H2,1-4H3/t13?,15?,16?,17?,19?,21-,22+,23-,24?,25-,26+,27-/m1/s1 |
Clave InChI |
ZDUBHZUNBSRUQC-MRHYMFACSA-N |
SMILES isomérico |
C[C@@]12CCC3[C@@]4(C([C@]5(CC4(C6[C@@]3([C@]1(CC(=O)OC2C7=COC=C7)O[C@]6(C5=O)O)O)O)C)C(C(=O)OC)O)C |
SMILES canónico |
CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6(C5=O)O)O)O)C)C(C(=O)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


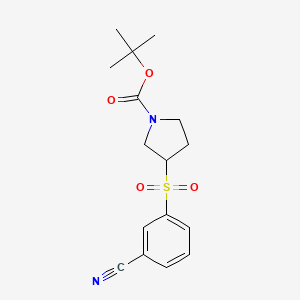
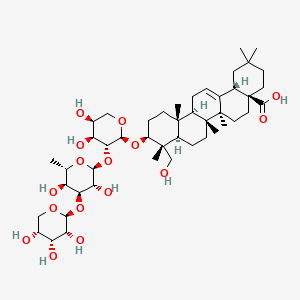
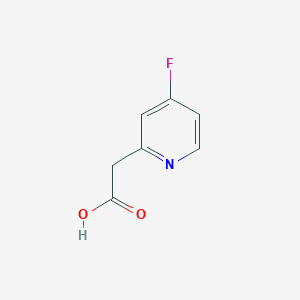
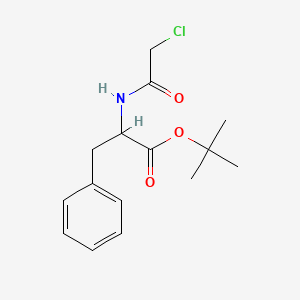
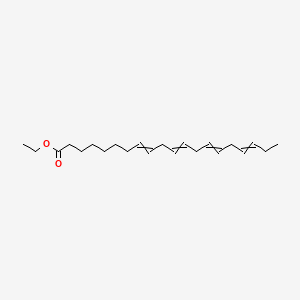
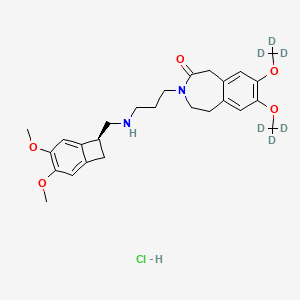
![5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole](/img/structure/B12437195.png)


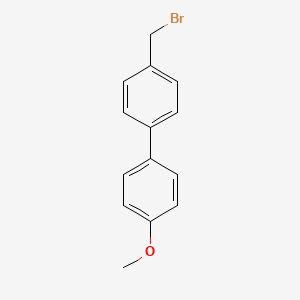
![Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B12437221.png)
